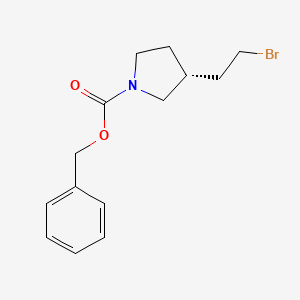
Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate is a synthetic organic compound belonging to the class of azetidines
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, ethylamine, and 3-chloropropanol.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the starting materials. This can be achieved by reacting benzylamine with 3-chloropropanol under basic conditions to form an intermediate, which is then cyclized to form the azetidine ring.
Introduction of Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where ethylamine reacts with the intermediate azetidine compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the azetidine ring or the carboxylate group to yield various reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the benzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of various substituted azetidine derivatives.
科学研究应用
Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
- Benzyl 3-(methylamino)azetidine-1-carboxylate
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
Comparison:
- Benzyl 3-(methylamino)azetidine-1-carboxylate: Similar structure but with a methylamino group instead of an ethylamino group. This difference can affect its chemical reactivity and biological activity.
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate: Contains an aminomethyl group, which can lead to different chemical properties and potential applications.
- Methyl 1-Boc-azetidine-3-carboxylate: Contains a Boc-protected amino group, making it useful as a protected intermediate in organic synthesis.
Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC 名称 |
benzyl 3-[1-(ethylamino)-3-hydroxypropyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-2-17-15(8-9-19)14-10-18(11-14)16(20)21-12-13-6-4-3-5-7-13/h3-7,14-15,17,19H,2,8-12H2,1H3 |
InChI 键 |
QFGMDCCGZWVAOI-UHFFFAOYSA-N |
规范 SMILES |
CCNC(CCO)C1CN(C1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)

![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)







